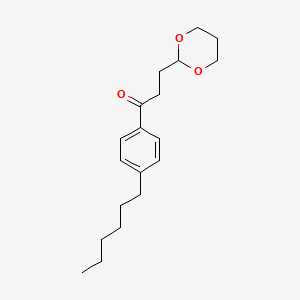

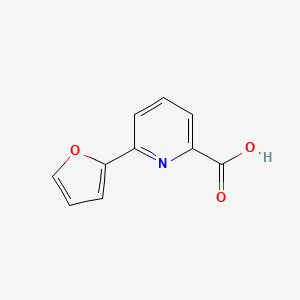

6-(Furan-2-yl)picolinic acid

Vue d'ensemble

Description

6-(Furan-2-yl)picolinic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that 6-(Furan-2-yl)picolinic acid might exhibit. The first paper discusses 6-phosphoryl picolinic acid derivatives used as sensitizers for europium and terbium, which are lanthanide ions . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which includes furan as part of the molecular structure . These studies suggest that the furan and picolinic acid moieties can be involved in complex chemical reactions and may form stable structures with metal ions.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives is not detailed in the abstract, but these compounds are likely synthesized through a series of steps that involve the functionalization of the picolinic acid core . Similarly, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves a one-pot, three-component reaction that includes the formation of multiple bonds and rings, starting from benzonitriles and aryl aldehydes . This indicates that the synthesis of 6-(Furan-2-yl)picolinic acid would also require careful planning to ensure the correct functional groups are introduced at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 6-(Furan-2-yl)picolinic acid can be inferred to some extent from the related compounds. The presence of a furan ring suggests aromaticity and potential for electron donation through resonance, which could affect the compound's reactivity . The picolinic acid moiety, similar to the 6-phosphoryl picolinic acid derivatives, would likely contribute to the compound's ability to coordinate with metals, as seen with europium and terbium complexes . The molecular structure would also influence the physical and chemical properties, such as solubility and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 6-(Furan-2-yl)picolinic acid are quite diverse. The 6-phosphoryl picolinic acid derivatives form stable complexes with lanthanide ions, which suggests that the picolinic acid moiety has a strong coordinating ability . The synthesis of spiro compounds indicates that the furan ring can participate in intramolecular reactions to form complex structures . Therefore, 6-(Furan-2-yl)picolinic acid could potentially undergo similar complex formation and intramolecular reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Furan-2-yl)picolinic acid can be hypothesized based on the properties of related compounds. The solubility of the compound would be influenced by the presence of the picolinic acid group, as seen with the water-soluble 6-phosphoryl picolinic acid derivatives . The photophysical properties, such as emission intensity and quantum yield, would be affected by the furan moiety and the overall molecular structure, as the spiro compounds demonstrate the formation of complex structures with specific optical properties . Stability constants and the presence of water molecules in the coordination sphere would also be key factors to consider, as indicated by the europium and terbium complexes .

Applications De Recherche Scientifique

Medicinal Chemistry and Therapeutics

6-(Furan-2-yl)picolinic acid derivatives have significant implications in medicinal chemistry, particularly in the design of bioactive molecules. These compounds, particularly those with furan and thiophene substituents, are integral in the structure of purine and pyrimidine nucleobases, nucleosides, and their analogues. They have been explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, underscoring their prominence in drug development and therapeutic applications (Ostrowski, 2022).

Antioxidant Activity and Analysis

The compound’s potential in contributing to antioxidant activity is evident from the extensive use of related assays in determining the antioxidant capacity of complex samples. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests have been applied in antioxidant analysis, demonstrating the compound’s relevance in studies aiming to understand the kinetics and mechanisms of antioxidant processes (Munteanu & Apetrei, 2021).

Biomass Conversion and Polymer Production

6-(Furan-2-yl)picolinic acid and its derivatives are also prominent in biomass conversion, serving as a cornerstone for the synthesis of various polymers and functional materials. The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and subsequent utilization of these derivatives in the production of a wide range of polymers and fuels represent a pivotal advancement in sustainable and renewable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

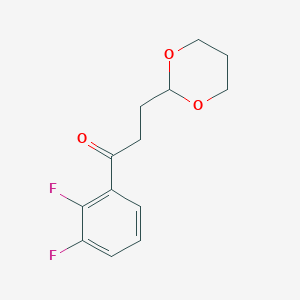

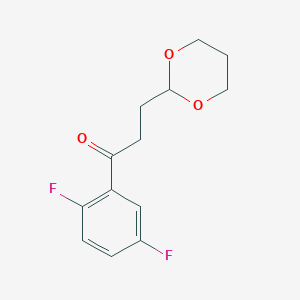

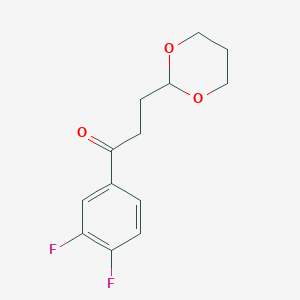

IUPAC Name |

6-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLGBKUWXGDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647056 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Furyl)pyridine-2-carboxylic acid | |

CAS RN |

887981-91-1 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.